molecular formula C20H33N3O4S B13428575 tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate

tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate

Cat. No.: B13428575
M. Wt: 411.6 g/mol
InChI Key: IMUSUOJBGHSSMN-ZDUSSCGKSA-N
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Description

tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its intricate molecular structure, which includes a benzothiazole ring, a tert-butyl group, and a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the tert-butyl group, and the coupling of the propylcarbamate moiety. Common reagents used in these reactions may include:

    Benzothiazole precursors: Starting materials for the benzothiazole ring.

    tert-Butyl chloroformate: Used to introduce the tert-butyl group.

    Propylamine: Used to form the propylcarbamate moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, this compound may be studied for its potential therapeutic properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and benzothiazole derivatives. Examples include:

  • tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-methylcarbamate
  • tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-ethylcarbamate

Uniqueness

The uniqueness of tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties, such as enhanced stability, reactivity, or biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H33N3O4S

Molecular Weight

411.6 g/mol

IUPAC Name

tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate

InChI

InChI=1S/C20H33N3O4S/c1-8-11-23(18(25)27-20(5,6)7)13-9-10-14-15(12-13)28-16(21-14)22-17(24)26-19(2,3)4/h13H,8-12H2,1-7H3,(H,21,22,24)/t13-/m0/s1

InChI Key

IMUSUOJBGHSSMN-ZDUSSCGKSA-N

Isomeric SMILES

CCCN([C@H]1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CCCN(C1CCC2=C(C1)SC(=N2)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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